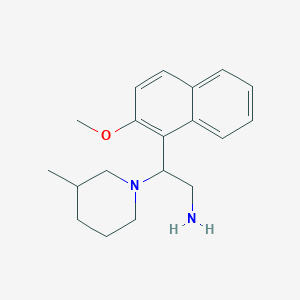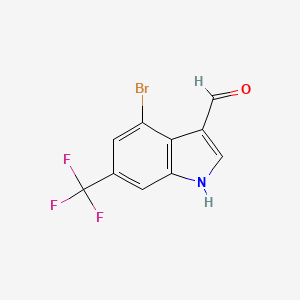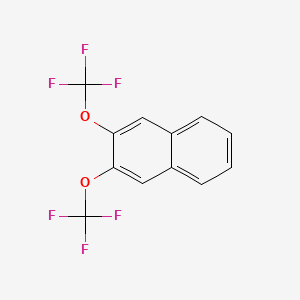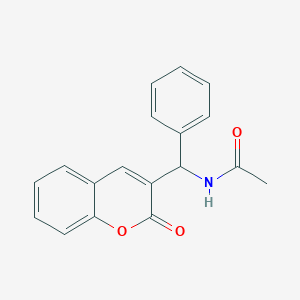![molecular formula C43H62ClNO5 B11836523 tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate](/img/structure/B11836523.png)
tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (4-clorobencil)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hidroxi-1-isopropil-5a,5b,8,8,11a-pentametilo-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahidro-3aH-ciclopenta[a]crisen-3a-il)-2-oxoetílo)carbamato de terc-butilo es una molécula orgánica compleja con una estructura única. Este compuesto se caracteriza por sus múltiples centros quirales y una combinación de varios grupos funcionales, incluyendo un grupo carbamato, un grupo clorobencilo y un sistema de anillos ciclopenta[a]crisen altamente sustituido.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de (4-clorobencil)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hidroxi-1-isopropil-5a,5b,8,8,11a-pentametilo-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahidro-3aH-ciclopenta[a]crisen-3a-il)-2-oxoetílo)carbamato de terc-butilo implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen la formación del sistema de anillos ciclopenta[a]crisen, la introducción del grupo clorobencilo y finalmente, la formación del grupo carbamato. Cada paso requiere condiciones de reacción específicas, como el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para asegurar que el producto deseado se obtiene con alto rendimiento y pureza.
Métodos de producción industrial: La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para minimizar los costos y maximizar el rendimiento. Esto podría incluir el uso de reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y pueden mejorar la eficiencia de la síntesis. Además, el uso de principios de química verde, como el uso de reactivos y solventes menos peligrosos, podría utilizarse para hacer el proceso de producción más respetuoso con el medio ambiente.
Análisis De Reacciones Químicas
Tipos de reacciones: El compuesto (4-clorobencil)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hidroxi-1-isopropil-5a,5b,8,8,11a-pentametilo-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahidro-3aH-ciclopenta[a]crisen-3a-il)-2-oxoetílo)carbamato de terc-butilo puede sufrir varios tipos de reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. La presencia de múltiples grupos funcionales permite que ocurran reacciones selectivas en diferentes sitios dentro de la molécula.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de este compuesto incluyen agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo para reacciones de oxidación, y agentes reductores como el hidruro de litio y aluminio para reacciones de reducción. Las reacciones de sustitución pueden implicar el uso de nucleófilos o electrófilos, dependiendo del grupo funcional específico que se esté apuntando.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede conducir a la formación de una cetona o un aldehído, mientras que la reducción del grupo carbamato podría resultar en la formación de una amina.
Aplicaciones Científicas De Investigación
El compuesto (4-clorobencil)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hidroxi-1-isopropil-5a,5b,8,8,11a-pentametilo-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahidro-3aH-ciclopenta[a]crisen-3a-il)-2-oxoetílo)carbamato de terc-butilo tiene aplicaciones potenciales en varios campos de la investigación científica. En química, puede utilizarse como un compuesto modelo para estudiar la reactividad de moléculas orgánicas complejas. En biología y medicina, puede tener potencial como agente terapéutico debido a su estructura única y grupos funcionales. Además, su posible uso en la industria podría incluir aplicaciones en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de (4-clorobencil)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hidroxi-1-isopropil-5a,5b,8,8,11a-pentametilo-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahidro-3aH-ciclopenta[a]crisen-3a-il)-2-oxoetílo)carbamato de terc-butilo no se entiende bien, pero es probable que implique interacciones con objetivos moleculares y vías específicas dentro de las células. La presencia de múltiples grupos funcionales sugiere que puede interactuar con una variedad de enzimas y receptores, lo que puede conducir a una gama de efectos biológicos.
Comparación Con Compuestos Similares
Los compuestos similares a (4-clorobencil)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hidroxi-1-isopropil-5a,5b,8,8,11a-pentametilo-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahidro-3aH-ciclopenta[a]crisen-3a-il)-2-oxoetílo)carbamato de terc-butilo incluyen otros derivados de carbamato y compuestos con sistemas de anillos similares. Estos compuestos pueden compartir algunas propiedades químicas y reactividad, pero la combinación única de grupos funcionales en (4-clorobencil)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hidroxi-1-isopropil-5a,5b,8,8,11a-pentametilo-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahidro-3aH-ciclopenta[a]crisen-3a-il)-2-oxoetílo)carbamato de terc-butilo lo hace diferente. Algunos compuestos similares incluyen ((1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentametilo-9-oxo-1-(prop-1-en-2-il)icosahidro-1H-ciclopenta[a]crisen-3a-il)carbamato de terc-butilo y otros derivados con motivos estructurales similares.
Propiedades
Fórmula molecular |
C43H62ClNO5 |
|---|---|
Peso molecular |
708.4 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-3a-yl]-2-oxoethyl]-N-[(4-chlorophenyl)methyl]carbamate |
InChI |
InChI=1S/C43H62ClNO5/c1-26(2)35-30(46)23-43(34(48)25-45(37(49)50-38(3,4)5)24-27-11-13-28(44)14-12-27)22-21-41(9)29(36(35)43)15-16-32-40(8)19-18-33(47)39(6,7)31(40)17-20-42(32,41)10/h11-14,26,29,31-33,47H,15-25H2,1-10H3/t29-,31+,32-,33+,40+,41-,42-,43+/m1/s1 |
Clave InChI |
BRWOUJDSFUISBV-XEWMXVNVSA-N |
SMILES isomérico |
CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)C(=O)CN(CC6=CC=C(C=C6)Cl)C(=O)OC(C)(C)C)C)C)(C)C)O)C |
SMILES canónico |
CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(=O)CN(CC6=CC=C(C=C6)Cl)C(=O)OC(C)(C)C)C)C)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11836456.png)
![6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid](/img/structure/B11836458.png)

![6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine](/img/structure/B11836464.png)





![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836511.png)



